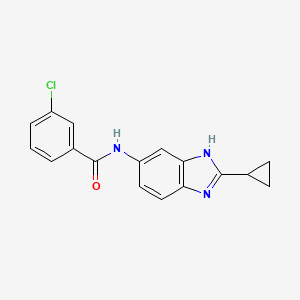
3-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide typically involves the condensation of ortho-phenylenediamine with a substituted benzaldehyde, followed by cyclization and chlorination steps . The reaction conditions often include the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The final product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of reagents and solvents may be optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
3-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chlorine position.
科学的研究の応用
3-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets in biological systems. The benzimidazole moiety allows the compound to bind to various enzymes and receptors, thereby modulating their activity . This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
2-phenylbenzimidazole: Known for its anticancer activity.
5-butyl-3-chloro-1H-benzo[d]imidazole: Evaluated for its antitumor properties.
N~2~-1H-benzimidazol-5-yl-N~4~-(3-cyclopropyl-1H-pyrazol-5-yl)pyrimidine-2,4-diamine: Studied for its potential as a therapeutic agent.
Uniqueness
3-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the chlorine atom enhances its reactivity and potential for diverse applications in scientific research and medicine.
特性
分子式 |
C17H14ClN3O |
|---|---|
分子量 |
311.8 g/mol |
IUPAC名 |
3-chloro-N-(2-cyclopropyl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C17H14ClN3O/c18-12-3-1-2-11(8-12)17(22)19-13-6-7-14-15(9-13)21-16(20-14)10-4-5-10/h1-3,6-10H,4-5H2,(H,19,22)(H,20,21) |
InChIキー |
ZCBBFCGXSYBXIP-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



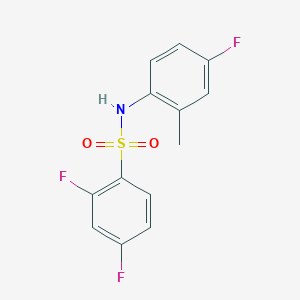
![3-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10978990.png)
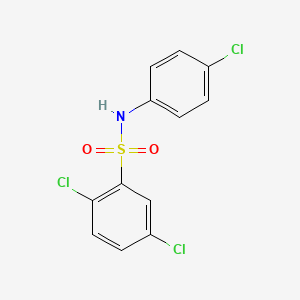
![3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B10978995.png)
![1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B10978999.png)

![N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10979019.png)
![2-({[4-(propan-2-yl)phenyl]sulfonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B10979023.png)
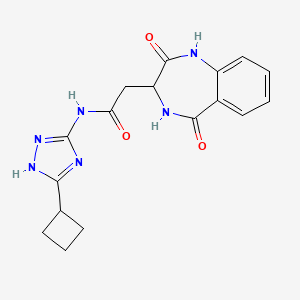
![N-(3-acetamidophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10979040.png)
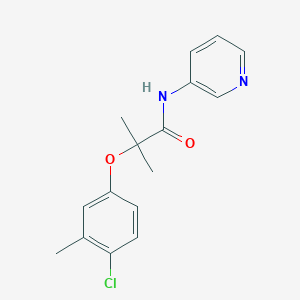
![N-[4-(propan-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10979056.png)
![2-[(4-Propylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10979062.png)
